
(R)-1-tert-Butyl5-methyl2-aminopentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-tert-Butyl5-methyl2-aminopentanedioate is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, characterized by the presence of a tert-butyl group, a methyl group, and an amino group attached to a pentanedioate backbone, makes it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-tert-Butyl5-methyl2-aminopentanedioate typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of tert-butyl acetoacetate with a chiral amine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of ®-1-tert-Butyl5-methyl2-aminopentanedioate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.
Types of Reactions:
Oxidation: ®-1-tert-Butyl5-methyl2-aminopentanedioate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
®-1-tert-Butyl5-methyl2-aminopentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-1-tert-Butyl5-methyl2-aminopentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biochemical effects.
Comparación Con Compuestos Similares
- (S)-1-tert-Butyl5-methyl2-aminopentanedioate
- 1-tert-Butyl5-methyl2-aminopentanedioic acid
- 1-tert-Butyl5-methyl2-aminopentanoate
Comparison: ®-1-tert-Butyl5-methyl2-aminopentanedioate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-1-tert-Butyl5-methyl2-aminopentanedioate. The presence of the tert-butyl group also imparts steric hindrance, affecting its reactivity and interaction with other molecules.
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
1-O-tert-butyl 5-O-methyl (2R)-2-aminopentanedioate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7H,5-6,11H2,1-4H3/t7-/m1/s1 |
Clave InChI |
QSAXGMMUKHMOBI-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](CCC(=O)OC)N |
SMILES canónico |
CC(C)(C)OC(=O)C(CCC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



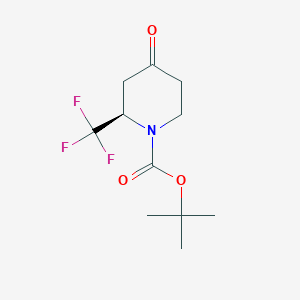
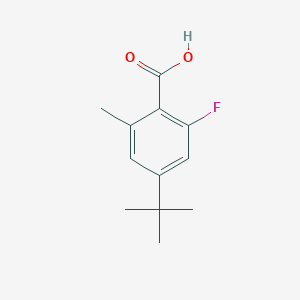
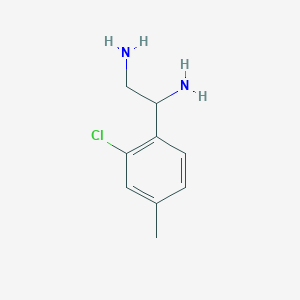
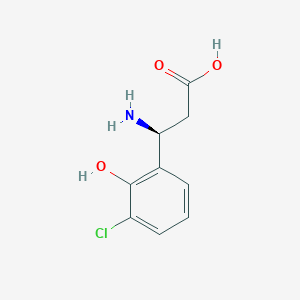
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)
![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
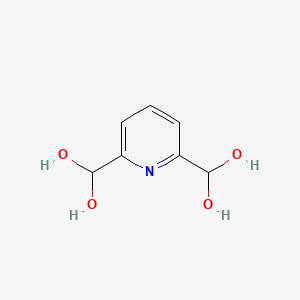
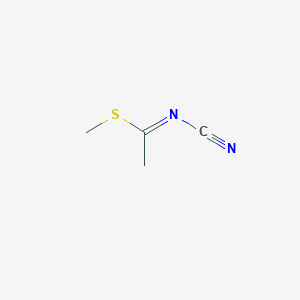
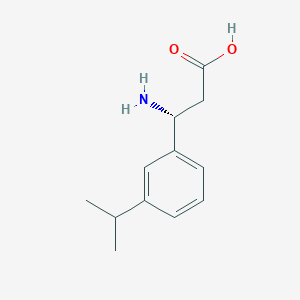
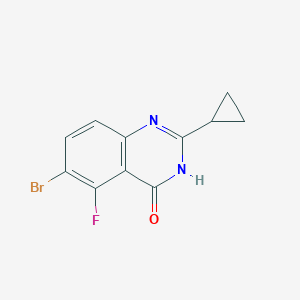
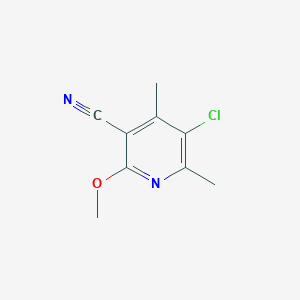
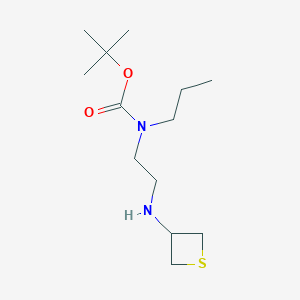
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)
